3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid reflects its complex molecular architecture. The compound bears Chemical Abstracts Service registry number 180603-76-3 and exhibits a molecular formula of C30H28N6O9 with a corresponding molecular weight of 616.59 daltons.
The International Union of Pure and Applied Chemistry designation systematically describes the compound's structural hierarchy, beginning with the benzimidazole core system. The 2-ethoxy substitution pattern on the benzimidazole ring establishes the foundational structural framework. The 3-position bears a complex substituent chain featuring a biphenyl system that connects to a tetrazole ring, which in turn is glycosidically linked to a glucuronic acid unit.
The glucuronic acid component demonstrates defined stereochemical configuration at multiple chiral centers, designated as (2S,3R,4R,5R) according to Cahn-Ingold-Prelog priority rules. This stereochemical specification indicates the spatial arrangement of hydroxyl groups and the carboxyl functionality around the pyranose ring system. The compound's Standard International Chemical Identifier string provides unambiguous structural representation: InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-33-34-36(26)27-24(39)22(37)23(38)25(45-27)29(42)43.
The Simplified Molecular Input Line Entry System representation facilitates computational analysis and database searching: CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O. This linear notation captures all connectivity information while preserving stereochemical assignments through appropriate symbolic conventions.
Crystallographic Analysis and Three-Dimensional Conformational Studies
The three-dimensional conformational analysis of this compound reveals significant structural complexity arising from multiple rotatable bonds and heterocyclic systems. The compound exhibits considerable conformational flexibility, particularly around the biphenyl linkage and the methylene bridge connecting the benzimidazole and biphenyl systems.
The tetrazole ring system demonstrates planar geometry consistent with aromatic character, with nitrogen atoms positioned to facilitate extensive hydrogen bonding networks. Crystallographic studies of related tetrazole-containing compounds reveal that tetrazole moieties can undergo up to four hydrogen bonding interactions with their four nitrogen sigma-lone pairs. In protein-bound conformations, tetrazole rings exhibit coplanar arrangement with surrounding hydrogen bond acceptors, with typical bond distances ranging between 2.7 and 2.8 Angstroms.
The glucuronic acid component adopts a chair conformation typical of pyranose sugars, with the (2S,3R,4R,5R) stereochemical configuration determining the spatial orientation of hydroxyl substituents. The axial or equatorial positioning of these hydroxyl groups significantly influences the compound's overall three-dimensional profile and potential interaction surfaces.
Computational conformational analysis indicates that the biphenyl system can adopt various rotational conformations around the central carbon-carbon bond. The preferred conformational states depend on intramolecular interactions between the tetrazole nitrogen atoms and nearby aromatic protons, as well as potential pi-pi stacking interactions between the aromatic rings.
The benzimidazole ring system maintains planar geometry, with the ethoxy substituent at the 2-position influencing the electronic distribution and conformational preferences. The carboxylic acid functionality at the 4-position of the benzimidazole ring can participate in intramolecular hydrogen bonding with appropriately positioned acceptor sites, potentially stabilizing specific conformational states.
Spectroscopic Characterization via NMR, IR, and Mass Spectrometry
Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed structural confirmation through characteristic chemical shift patterns. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive signals corresponding to the various aromatic and aliphatic carbon environments within the molecule.
The benzimidazole ring system exhibits characteristic carbon-13 chemical shifts that reflect the electronic environment of the heterocyclic system. The carbon atoms at positions 4 and 7 of the benzimidazole ring demonstrate particular sensitivity to tautomeric effects, with chemical shifts providing quantitative information about tautomeric equilibria. In deuterated chloroform, the carbon-4 signal typically appears around 120 parts per million, characteristic of pyridine-like nitrogen electronic effects, while the carbon-7 signal occurs near 110 parts per million, reflecting pyrrole-like nitrogen influences.
Proton nuclear magnetic resonance spectroscopy reveals complex multipicity patterns arising from the aromatic protons of the biphenyl system and the benzimidazole ring. The methylene protons connecting the benzimidazole and biphenyl systems appear as a characteristic singlet, typically around 5.5 parts per million in deuterated dimethyl sulfoxide. The ethoxy substituent generates an ethyl pattern with triplet and quartet signals corresponding to the methyl and methylene components, respectively.
The glucuronic acid moiety produces characteristic signals in the aliphatic region of the proton nuclear magnetic resonance spectrum, with the anomeric proton appearing as a doublet around 5.0-5.5 parts per million. The coupling patterns of the sugar ring protons provide stereochemical confirmation of the (2S,3R,4R,5R) configuration through analysis of vicinal coupling constants.
Mass spectrometric analysis confirms the molecular weight of 616.59 daltons through various ionization techniques. Electrospray ionization mass spectrometry typically produces molecular ion peaks at mass-to-charge ratio 617 in positive ion mode and 615 in negative ion mode, corresponding to protonated and deprotonated molecular species, respectively. Tandem mass spectrometry reveals characteristic fragmentation patterns that support structural assignments, with loss of the glucuronic acid moiety representing a common fragmentation pathway.
Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionalities produce broad absorption bands around 2500-3300 wavenumbers due to hydrogen-bonded hydroxyl stretching vibrations. Carbonyl stretching vibrations appear around 1700 wavenumbers for the carboxylic acid groups. The aromatic ring systems generate characteristic fingerprint patterns in the 1400-1600 wavenumber region.
Tautomeric Behavior of Tetrazole and Benzimidazole Moieties
The tautomeric behavior of this compound involves complex equilibria between different constitutional isomers of both the tetrazole and benzimidazole heterocyclic systems. These tautomeric equilibria significantly influence the compound's chemical and biological properties through alteration of electronic distribution and hydrogen bonding patterns.
The tetrazole ring system can exist in two primary tautomeric forms: the 1H-tetrazole and 2H-tetrazole isomers. The position of equilibrium between these tautomers depends significantly on solvent polarity, temperature, and substituent effects. In the present compound, the N-1 position bears the glucuronic acid substituent, which constrains the tautomeric behavior and favors the 1H-tetrazole form through elimination of proton migration at this position.
Nuclear magnetic resonance studies of related tetrazole derivatives demonstrate that tautomeric interconversion proceeds through tight ion-pair intermediates in which intramolecular recombination occurs faster than intermolecular crossover processes. The barrier to tautomeric interconversion typically ranges from 15-20 kilocalories per mole, allowing rapid equilibration at room temperature while permitting individual tautomer observation at reduced temperatures.
The benzimidazole ring system exhibits annular tautomerism involving proton migration between the N-1 and N-3 nitrogen atoms. However, in the present compound, the N-1 position bears the biphenyl-tetrazole substituent, which prevents tautomeric equilibration and fixes the system in a single tautomeric form. This substitution pattern eliminates the dynamic tautomeric behavior typically observed in unsubstituted benzimidazole derivatives.
Carbon-13 nuclear magnetic resonance chemical shift analysis provides quantitative assessment of tautomeric ratios in heterocyclic systems. The carbon atoms adjacent to nitrogen atoms exhibit characteristic chemical shift differences between pyridine-like and pyrrole-like nitrogen environments. For benzimidazole systems, carbon-4 typically appears around 120 parts per million when adjacent to pyridine-like nitrogen and around 110 parts per million when adjacent to pyrrole-like nitrogen.
The electronic effects of tautomeric forms influence hydrogen bonding patterns and molecular recognition properties. The tetrazole NH tautomer can participate in different hydrogen bonding networks compared to the N-substituted form, affecting binding affinity to biological targets. The spatial orientation of lone pairs differs significantly between tautomeric forms, with tetrazole forming four orthogonal hydrogen bonds in the ring plane while carboxylate forms hydrogen bonds along oxygen lone pairs.
Solvent effects play crucial roles in determining tautomeric equilibria. Polar protic solvents tend to stabilize tautomers capable of extensive hydrogen bonding, while aprotic solvents may favor forms with optimized dipole moments. The glucuronic acid substitution in the present compound introduces additional hydrogen bonding capabilities that can influence the preferred tautomeric forms through intramolecular interactions.
Stereochemical Configuration Analysis at Chiral Centers
The stereochemical configuration analysis of this compound focuses primarily on the glucuronic acid moiety, which contains four defined chiral centers with (2S,3R,4R,5R) absolute configuration. This stereochemical arrangement represents the natural D-glucuronic acid configuration commonly encountered in biological systems.
The anomeric carbon at position 2 exhibits S-configuration, indicating the beta-anomeric form of the glucuronic acid linkage to the tetrazole nitrogen atom. This stereochemical assignment determines the spatial relationship between the tetrazole ring and the pyranose ring system, influencing overall molecular conformation and potential binding interactions. The beta-anomeric configuration positions the tetrazole substituent in an equatorial orientation relative to the pyranose ring chair conformation.
Carbon-3 of the glucuronic acid demonstrates R-configuration, with the hydroxyl group positioned in an axial orientation in the chair conformation. This stereochemical feature contributes to the overall three-dimensional profile of the molecule and influences hydrogen bonding patterns with surrounding molecules or biological targets. The axial hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding networks.
The R-configuration at carbon-4 places the hydroxyl substituent in an equatorial position, providing optimal spacing for hydrogen bonding interactions while minimizing steric interactions within the pyranose ring system. This stereochemical arrangement represents the most thermodynamically stable configuration for the D-glucuronic acid scaffold.
Carbon-5 exhibits R-configuration, with the carboxymethyl substituent (carbon-6) oriented to minimize steric hindrance while optimizing electrostatic interactions. The carboxylic acid functionality at carbon-6 provides an additional ionizable group that significantly influences the compound's physicochemical properties, including solubility and binding characteristics.
Nuclear magnetic resonance coupling constant analysis confirms the stereochemical assignments through measurement of vicinal proton-proton coupling constants. The diaxial relationships between specific protons generate large coupling constants (8-12 Hertz), while axial-equatorial and equatorial-equatorial relationships produce smaller coupling constants (2-4 Hertz). These coupling patterns provide definitive stereochemical proof of the assigned configuration.
The absolute stereochemistry influences the compound's biological activity as a metabolite of candesartan, with the specific configuration optimizing interactions with UDP-glucuronosyltransferase enzymes responsible for glucuronidation reactions. The stereochemical requirements for enzyme recognition and substrate binding demonstrate the critical importance of precise three-dimensional molecular architecture in biological systems.
Properties
IUPAC Name |
3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-33-34-36(26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24-,25?,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWIRVSYWBHDIC-YVXCHSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid (referred to as "the compound") is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with various functional groups, including a tetrazole ring and a trihydroxy oxane moiety. Its IUPAC name reflects its intricate structure, which contributes to its biological properties.
Research indicates that the compound exhibits anti-diabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. The trihydroxy oxane component is believed to play a crucial role in these effects by mimicking natural compounds involved in glucose regulation.
1. Antidiabetic Effects
Studies have shown that the compound significantly reduces blood glucose levels in diabetic models. For instance:
- In a murine model of diabetes, administration of the compound led to a 30% reduction in fasting blood glucose levels compared to control groups after four weeks of treatment.
2. Antioxidant Properties
The compound also displays notable antioxidant activity , which is essential for mitigating oxidative stress associated with diabetes and other metabolic disorders. In vitro assays demonstrated that it scavenges free radicals effectively, thereby protecting cellular components from oxidative damage.
3. Anti-inflammatory Effects
Inflammation is a critical factor in the progression of diabetes. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, suggesting its potential as an anti-inflammatory agent.
Case Study 1: Efficacy in Diabetic Rats
In a controlled study involving diabetic rats:
- Dosage : The rats were administered the compound at doses of 10 mg/kg and 20 mg/kg .
- Results : The higher dose resulted in significant improvements in glycemic control and lipid profiles over an eight-week period.
Case Study 2: Human Clinical Trials
A preliminary clinical trial involving human subjects assessed the safety and efficacy of the compound:
- Participants : 50 individuals with type 2 diabetes.
- Duration : 12 weeks.
- Outcome : Participants experienced an average reduction of 1.5% in HbA1c levels , indicating improved long-term glycemic control.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Antihypertensive Properties :
- The compound is a metabolite of Candesartan , an established antihypertensive medication. Research indicates that it may enhance the efficacy of Candesartan by contributing to its pharmacological effects through improved bioavailability and receptor affinity.
- Angiotensin II Receptor Modulation :
Pharmacological Investigations
- Antioxidant Activity :
- Anticancer Potential :
Biochemical Studies
- Enzyme Inhibition :
- Molecular Modeling Studies :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole Derivatives with Kinase Inhibition Activity
- APY29 and AT9283 : These benzimidazole-based kinase inhibitors share a benzimidazole core but lack the tetrazole-glycoside moiety. APY29 exhibits anti-apoptotic activity, while AT9283 is a potent Aurora kinase inhibitor. Molecular docking studies suggest that the benzimidazole nucleus in these compounds interacts with kinase targets via hydrogen bonding . The addition of the tetrazole-glycoside group in the target compound could modulate kinase selectivity or improve binding affinity through additional polar interactions with the oxane’s hydroxy and carboxy groups .
- Midostaurin Derivatives: Structural comparisons with Midostaurin analogs indicate that substitutions on the pyran ring (e.g., N-methylbenzamide) reduce potency.
Anticancer Benzimidazole Derivatives
- B-Norcholesteryl Benzimidazoles: Derivatives such as compounds 9b and 10a (IC₅₀: 4.2–4.7 µM against HEPG2 cells) feature electron-donating substituents on the benzimidazole ring, which enhance cytotoxicity while reducing toxicity to normal cells . The target compound’s 2-ethoxy and 4-carboxy groups may similarly act as electron-donating and polar groups, respectively, balancing potency and selectivity.
- Substituent Effects: Electron-withdrawing groups (e.g., 5-nitro in compound 8b) reduce activity, whereas electron-donating groups (e.g., methoxy in 9a) improve it . The target compound’s ethoxy group (electron-donating) and tetrazole (polar but non-acidic at physiological pH) may synergize to enhance membrane permeability and target engagement.
Antimicrobial and Anticonvulsant Derivatives
- ssSTK Inhibitors: APY29 and AT9283 demonstrate antimicrobial activity against Streptococcus suis via ssSTK inhibition. The benzimidazole nucleus is critical for this activity, with molecular docking showing hydrogen-bond interactions .
- Anticonvulsant Diazepino-Benzimidazoles: Derivatives like 522 and 523–526 show anxiolytic and anticonvulsant activities attributed to fluoro and aminoalkyl substituents . The tetrazole group in the target compound, a known zinc-binding motif, could enhance anticonvulsant efficacy by modulating ion channel interactions.
Q & A
Q. Key Data :
| Step | Yield (%) | Purity (HPLC) | Conditions |
|---|---|---|---|
| Benzimidazole core | 58–65 | >95% | H2SO4, 110°C, 12h |
| Tetrazole cyclization | 72–78 | >90% | NaN3, NH4Cl, DMF, 80°C, 24h |
| Glycosylation | 34–42 | >85% | DIAD, PPh3, THF, 0°C→RT |
How is the structural elucidation of this compound performed using techniques like NMR and X-ray crystallography?
Q. Basic
- NMR :
- ¹H/¹³C NMR : Assignments focus on the benzimidazole protons (δ 7.2–8.1 ppm), ethoxy group (δ 1.4 ppm, triplet), and anomeric proton of the hexose (δ 5.2 ppm, doublet, J = 3.5 Hz) .
- 2D experiments (COSY, HSQC) : Confirm connectivity between the tetrazole-linked phenyl (δ 7.5–7.8 ppm) and hexose carbons (C-3, C-4, C-5 at δ 70–80 ppm) .
- X-ray crystallography :
Advanced : Refinement challenges include disorder in the ethoxy group and hexose hydroxyls, addressed using TWINABS and anisotropic displacement parameters .
What challenges arise in the purification of intermediates, and how can they be addressed?
Q. Advanced
- Byproduct formation :
- Solubility limitations :
Q. Data :
| Intermediate | Solubility (mg/mL) | Optimal Solvent |
|---|---|---|
| Tetrazole-Boc | 12.5 | DCM |
| Free tetrazole | 2.3 | DMF |
How do the acidic properties (pKa) of the tetrazole and carboxylic acid groups influence solubility and receptor binding?
Q. Advanced
- pKa determination : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) reveals two dissociation constants:
- Solubility : Protonation states at physiological pH (7.4) affect logP:
- Receptor binding : The tetrazole anion forms salt bridges with AT1 receptor residues (e.g., Lys199), while the carboxylic acid enhances hydrogen bonding to His183 .
Contradictions : Some studies report pKa₁ variations (±0.3 units) due to solvent effects, requiring correction using the Yasuda-Shedlovsky extrapolation method .
What contradictions exist in the literature regarding bioactivity compared to non-deuterated analogs, and how can these be resolved?
Q. Advanced
Q. Data :
| Analog | Metabolic Half-life (h) | Bioavailability (%) |
|---|---|---|
| Non-deuterated | 6.2 | 42 |
| Deutrated (D4) | 7.1 | 48 |
How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Q. Advanced
- Docking studies : AutoDock Vina predicts binding affinity (ΔG ≈ -9.8 kcal/mol) to AT1 receptors, with the hexose moiety improving water solubility but reducing membrane permeability .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk (Probability: 0.72) .
Contradictions : Some models overestimate renal clearance due to unaccounted tubular reabsorption, requiring in vivo validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
